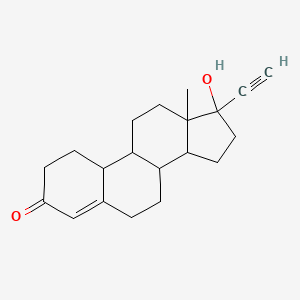

17alpha-Ethinyl-19-nortestosterone

Beschreibung

Eigenschaften

IUPAC Name |

17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKNJXKGJWUCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859071 | |

| Record name | 1‐Ethynyl‐1‐hydroxy‐11a‐methyl‐1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH‐cyclopenta[a]phenanthren‐7‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68-22-4 | |

| Record name | norethindrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Historical Perspective and Evolution of 19 nor Steroids

Early Steroid Hormone Research and Isolation

The early 20th century marked the dawn of steroid hormone research. In the late 1920s, scientists began the arduous task of isolating these potent biological molecules from natural sources like urine and gonadal tissues. nih.gov The quantities of these hormones in such sources were incredibly small, making their isolation a significant challenge. nih.gov Estrone was the first steroid hormone to be successfully isolated, a milestone that opened the door to further discoveries in the field. nih.gov

These early efforts were characterized by meticulous extraction and purification procedures. For instance, the isolation of the molting hormone ecdysone (B1671078) required processing 500 kg of silkworm pupae to yield a mere 25 mg of the pure steroid. britannica.com The development of methods to handle and purify these trace compounds was crucial for advancing the understanding of their chemical structures and biological functions. nih.govbritannica.com The 1930s, often referred to as the "Decade of the Sex Hormones," saw the determination of the molecular structures of key sex hormones like testosterone (B1683101), estrone, estradiol (B170435), and progesterone (B1679170), paving the way for their therapeutic use. acs.org

Pioneering Syntheses of Orally Active Hormones

A major hurdle in the therapeutic application of early steroid hormones was their lack of oral activity. This limitation spurred chemists to develop synthetic modifications that would allow these compounds to be administered orally, leading to the creation of a new class of synthetic steroids. nih.gov

Development of 17α-Ethinyltestosterone (Ethisterone) as a Precursor

A significant breakthrough came in 1938 with the synthesis of 17α-Ethinyltestosterone, also known as ethisterone. wikipedia.org Researchers at Schering AG in Berlin, including Hans Herloff Inhoffen, Willy Logemann, Walter Hohlweg, and Arthur Serini, successfully introduced an ethynyl (B1212043) group at the C17α position of the testosterone molecule. wikipedia.org This modification was inspired by the observation that ethinylation of estradiol had rendered it orally active. wikipedia.org

While the initial goal was to create an orally active form of testosterone, the resulting compound, ethisterone, exhibited attenuated androgenic activity but possessed significant progestogenic properties. wikipedia.org This discovery was pivotal, as it demonstrated that a simple chemical modification could dramatically alter the biological activity of a steroid hormone. Ethisterone became the first orally active progestogen to be marketed, introduced in Germany in 1939. wikipedia.org Its development laid the crucial groundwork for the synthesis of more potent and selective oral progestins.

Seminal Synthesis of 17α-Ethynyl-19-nortestosterone (Norethisterone)

The quest for more potent oral progestins led to the synthesis of 17α-Ethynyl-19-nortestosterone, also known as norethisterone or norethindrone (B1679910), in the early 1950s. researchgate.net This achievement, credited to a team at Syntex led by Carl Djerassi, represented a landmark in steroid chemistry. acs.orgresearchgate.net The synthesis of norethisterone involved the removal of the methyl group at the C19 position of the steroid nucleus, a modification that significantly enhanced its progestational activity. researchgate.net Norethisterone was found to be approximately five times more potent as an oral progestin than its predecessor, ethisterone. oup.com

A key chemical reaction that enabled the efficient synthesis of 19-nor steroids was the Birch reduction. nih.govmasterorganicchemistry.com Developed by Australian chemist Arthur J. Birch in 1944, this reaction involves the partial reduction of an aromatic ring using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. masterorganicchemistry.com

The Birch reduction proved to be instrumental in steroid synthesis, particularly for removing the C19 methyl group. nih.govmasterorganicchemistry.com By starting with an estrogen derivative containing an aromatic A-ring, the Birch reduction could be used to create a 1,4-cyclohexadiene (B1204751) intermediate. masterorganicchemistry.com This intermediate could then be further processed to yield the desired 19-nor steroid structure. acs.org The application of the Birch reduction was a critical step in the large-scale and economically viable production of norethisterone and other 19-nor steroids. nih.govmasterorganicchemistry.com

Genesis of 17α-Ethynyl-19-nortestosterone and its Early Characterization in Research

Following its synthesis, 17α-Ethynyl-19-nortestosterone underwent extensive characterization to determine its biological properties. Early research confirmed its potent progestational activity when administered orally. oup.com The removal of the C19 methyl group and the presence of the 17α-ethynyl group were identified as the key structural features responsible for its enhanced potency compared to earlier progestins. researchgate.netoup.com

Initial studies in humans demonstrated its effectiveness as a progestational agent. oup.com Further research explored its metabolic fate and interaction with various hormone receptors. This early characterization was crucial for establishing its potential therapeutic applications.

Subsequent Development of Related 19-Nor Steroid Analogues for Research

The success of norethisterone spurred further research into the synthesis and biological evaluation of other 19-nor steroid analogues. Scientists explored various modifications to the basic 19-nortestosterone structure to investigate structure-activity relationships and to develop compounds with more specific or enhanced activities.

Some of the related 19-nor steroid analogues that were synthesized and studied include:

17α-Methyl-19-nortestosterone : This compound, where the ethynyl group at C17α is replaced by a methyl group, was also synthesized and its properties investigated. researchgate.netnih.gov

17α-Allyl-19-nortestosterone : This analogue features an allyl group at the C17α position and is a major active metabolite of the progestin allylestrenol (B1665242). wikipedia.org Its affinity for various steroid receptors has been characterized. wikipedia.org

16-Hydroxymethyl-19-nortestosterone isomers : Stereocontrolled synthesis of these compounds was achieved via the Birch reduction, and their biological activities were evaluated. nih.gov

17α-Ethinyl-18-methyl-19-nortestosterone esters : These derivatives were synthesized and showed potential as ovulation inhibitors. google.com

19-Nor-4-androstenediol-3β,17β-diol : The anabolic and androgenic activities of this and other related compounds have been studied to explore their tissue selectivity. nih.gov

19-Norandrostenedione : This prohormone, which can be metabolized to nandrolone (B1676933) (19-nortestosterone), has been investigated for its selective androgen receptor modulator (SARM)-like properties. nih.gov

These are just a few examples of the extensive research that has been conducted on 19-nor steroid analogues, driven by the initial success of 17α-Ethinyl-19-nortestosterone.

Advanced Chemical Synthesis and Derivatization Strategies for 17alpha Ethinyl 19 Nortestosterone Research

Core Synthetic Pathways for 17α-Ethynyl-19-nortestosterone and its Analogues

The synthesis of 17α-ethynyl-19-nortestosterone, also known as norethisterone, and its analogues involves intricate chemical strategies. These methods are foundational for producing this potent progestin, which was first synthesized in 1951. researchgate.net The core structure, a 19-norsteroid, is derived from the removal of a methyl group from the steroid ring system. wikipedia.org

Ethynylation Reactions at the C17 Position

A crucial step in the synthesis of 17α-ethynyl-19-nortestosterone is the addition of an ethynyl (B1212043) group at the C17 position of a 17-keto steroid precursor. nih.gov This reaction is typically achieved through the addition of acetylene (B1199291). nih.govgoogle.com The process can be conducted by dissolving the 17-keto-19-norenamine in a solution of potassium tert-butylate in tert-butanol (B103910) and then introducing acetylene gas under an inert nitrogen atmosphere. google.com

However, this process is not without its challenges, as side reactions can occur. One notable side reaction is the formation of the isomeric β-ethynyl derivative. Another is the creation of a dimeric product with an acetylene bridge. nih.gov High-performance liquid chromatography (HPLC) is a suitable method for the separation and quantification of these by-products. nih.gov

Modifications of the Steroid Nucleus in 19-Nor Derivatives

The synthesis of various 19-norsteroid analogues involves modifications to the steroid nucleus. nih.gov For instance, 19-nor-17α-methyltestosterone can be synthesized through similar pathways. nih.govacs.org The creation of these analogues allows for the exploration of structure-activity relationships and the development of compounds with altered biological properties.

One approach to creating 19-norsteroids involves starting from a 19-hydroxy-3-keto-Δ4-steroid. This starting material is reacted with a secondary amine to form a 19-nor-3,5-diene-3-amine, which is then hydrolyzed to yield the desired 19-nor-3-keto-Δ4-steroid. google.com This method provides a versatile route to a variety of 19-norsteroids.

Synthesis of Radioligands and Labeled Analogues of 17alpha-Ethynyl-19-nortestosterone for Receptor Studies

To investigate the interaction of 17α-ethynyl-19-nortestosterone with its target receptors, radiolabeled analogues are indispensable tools. These labeled compounds allow for sensitive and accurate quantification in binding assays and in vivo imaging studies.

Production of Iodovinyl Derivatives for Androgen and Progesterone (B1679170) Receptor Research

(17α,20E/Z)-Iodovinyl derivatives of 19-nortestosterone have been synthesized as potential radioligands for both the androgen and progesterone receptors. nih.gov The synthesis proceeds through (17α,20E/Z)-stannyl intermediates, which are formed by the addition of tri-n-butyltin hydride to the 17α-ethynyl group. nih.gov These stannyl (B1234572) derivatives are then stereospecifically converted to the corresponding iodovinyl compounds using molecular iodine, or to their radioiodinated counterparts using [¹²⁵I]NaI and hydrogen peroxide. nih.govnih.gov

Notably, the (17α,20Z)-iodovinyl-19-nortestosterone (IVNT) has shown high binding affinity for the progesterone receptor. nih.gov The 7α-methyl derivative of (17α,20Z)-IVNT exhibited the highest binding affinity for the androgen receptor in the 19-nortestosterone series studied. nih.gov

Microbial and Enzymatic Biotransformation Routes for 17alpha-Ethynyl-19-nortestosterone and Related Compounds

Microbial and enzymatic biotransformations offer an alternative to traditional chemical synthesis, often providing highly stereoselective reactions under mild, environmentally friendly conditions. koreascience.kr These methods are particularly useful for introducing functional groups at positions that are difficult to access through conventional chemistry.

Filamentous fungi, which possess cytochrome P450 enzymes, are capable of stereoselective hydroxylation of steroids. koreascience.kr For example, the fermentation of norethisterone with Aspergillus niger yields 10β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one, while Penicillium citrinum produces 11β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one. koreascience.krresearchgate.net Other fungi, such as Rhizopus microsporus, have also been shown to produce various hydroxylated derivatives of norethisterone. researchgate.net

The following table summarizes some of the microbial transformations of norethisterone:

| Microorganism | Metabolite(s) |

| Aspergillus niger | 10β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one |

| Penicillium citrinum | 11β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one |

| Fusarium lateritium, Rhizopus arrhizus, and others | 10β-hydroxy norethisterone |

| Botryodiplodia malorum | 11β-hydroxy norethisterone |

Directed Generation of Specific Metabolites for Biological Research

The targeted synthesis of specific metabolites of 17α-ethynyl-19-nortestosterone is crucial for understanding its biological activity and metabolic fate. Both chemical and biological methods are employed to produce these metabolites in sufficient quantities for research purposes.

A short-step synthesis has been developed to produce all hydrogenated metabolites of norethisterone and their deuterated analogues. nih.gov This involves the reduction of norethisterone with sodium borohydride (B1222165) in the presence of N,N,N',N'-tetramethylethylenediamine to yield a mixture of 19-norpregn-20-yn-3,17-diols. nih.gov These can then be separated and oxidized to the corresponding 5α- and 5β-dihydro-norethisterone. nih.gov

Furthermore, studies on the metabolism of norethisterone in various tissues have identified key metabolites. For instance, in rat uterus, vagina, and aorta, the major metabolite is 3α-OH,5α-H-norethisterone. nih.gov The enzymes 5α-reductase and 3α-hydroxysteroid dehydrogenase play a significant role in this metabolic pathway. nih.govresearchgate.net In osteoblastic cells, norethisterone is extensively converted to 5α-reduced metabolites, including 5α-dihydro NET, 3α,5α-tetrahydro NET, and 3β,5α-tetrahydro NET. nih.gov

The following table lists some of the key metabolites of norethisterone:

| Metabolite |

| 5α-dihydro NET |

| 3α,5α-tetrahydro NET |

| 3β,5α-tetrahydro NET |

| 3α-OH,5α-H-norethisterone |

| 10β-hydroxy norethisterone |

| 11β-hydroxy norethisterone |

Molecular and Cellular Mechanisms of Action of 17alpha Ethinyl 19 Nortestosterone

Receptor Binding and Interaction Profiles of 17alpha-Ethynyl-19-nortestosterone

17alpha-Ethinyl-19-nortestosterone, a synthetic steroid, exerts its biological effects through complex interactions with several nuclear hormone receptors. Its activity profile is not limited to a single receptor type but encompasses a spectrum of agonistic and modulatory effects on progesterone (B1679170), androgen, and estrogen receptors. This multi-receptor interaction is fundamental to its cellular mechanism of action.

17alpha-Ethinyl-19-nortestosterone is recognized primarily for its potent progestational activity. capes.gov.br It functions as an agonist of the progesterone receptor (PR), binding to it with high affinity. nih.gov This binding initiates a cascade of molecular events typical of steroid hormone action, including receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with progestins. The oral progestational activity of 17alpha-ethinyl-19-nortestosterone in rabbits has been reported to be approximately five times that of 17alpha-ethinyltestosterone. capes.gov.br In contrast, the introduction of a 17-alpha hydroxyl group to the related 19-nor-progesterone molecule leads to a significant decrease in both binding affinity and progestational activity. nih.gov

Table 1: Progesterone Receptor Binding Affinity This table is for illustrative purposes; specific quantitative binding affinity data for 17alpha-Ethinyl-19-nortestosterone was not available in the provided search results.

| Compound | Relative Binding Affinity for Progesterone Receptor (%) | Reference Compound |

|---|---|---|

| 17alpha-Ethinyl-19-nortestosterone | High | Progesterone |

| 17α-Allyl-19-nortestosterone | 186% | Progesterone |

| 19-nor-progesterone (19NP) | High | Progesterone |

| 17alpha-hydroxylated-19-nor-progesterone (17OH-19NP) | Dramatically Decreased | 19-nor-progesterone |

17alpha-Ethinyl-19-nortestosterone and its derivatives also interact with the androgen receptor (AR). nih.gov However, its androgenic activity is generally considered to be low or negligible. capes.gov.br The interaction with the AR is complex and can be described as a modulatory effect. Testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), are the primary natural ligands for the AR. nih.gov The binding of an androgen to the AR initiates its translocation to the nucleus and subsequent regulation of androgen-responsive genes. nih.gov While some synthetic 19-nortestosterone derivatives like 7-alpha, 17-alpha-dimethyl-19-nortestosterone (Mibolerone) bind with high affinity to the AR, 17alpha-ethinyl-19-nortestosterone exhibits a much weaker interaction. nih.govnih.gov For instance, the related compound 17α-allyl-19-nortestosterone shows only 4.5% of the binding affinity of testosterone for the androgen receptor. wikipedia.org This low-level interaction distinguishes it from more potently androgenic steroids. capes.gov.br

Table 2: Androgen Receptor Binding Affinity This table includes data for a related compound to illustrate relative binding profiles.

| Compound | Relative Binding Affinity for Androgen Receptor (%) | Reference Compound |

|---|---|---|

| 17alpha-Ethinyl-19-nortestosterone | Negligible/Low | Testosterone |

| 17α-Allyl-19-nortestosterone | 4.5% | Testosterone |

| 7-alpha, 17-alpha-dimethyl-19-nortestosterone (DMNT) | High | Testosterone |

The estrogenic properties of 17alpha-ethinyl-19-nortestosterone are a critical aspect of its molecular action, largely attributed to its in vivo metabolism. While the parent compound has some ability to interact with the estrogen receptor (ER), its primary estrogenic effects are mediated through its conversion to the highly potent estrogen, 17alpha-ethinylestradiol. capes.gov.br Synthetic derivatives of 19-nortestosterone can behave as selective ERα agonists. nih.gov The binding of an estrogenic ligand to the ER induces conformational changes that facilitate gene transcription. nih.gov

The metabolites of 17alpha-ethinyl-19-nortestosterone, particularly 17alpha-ethinylestradiol, demonstrate a significant affinity for pituitary estrogen receptors. nih.gov This interaction is crucial as the binding of a ligand to its receptor is an essential first step for any subsequent cellular response. nih.gov Studies have shown that 17alpha-ethinylestradiol and its 3-methyl ether, mestranol, have a stronger binding affinity for pituitary receptors than for uterine receptors in rats. nih.gov This suggests a direct effect on the pituitary gland, potentially influencing the nuclear localization of these receptors and subsequent regulation of pituitary hormones, independent of its conversion from the parent compound. nih.gov

17alpha-ethinyl-19-nortestosterone, primarily through its metabolite 17alpha-ethinylestradiol (EE2), can influence the enzymes that regulate estrogen homeostasis.

17β-Hydroxysteroid Dehydrogenase Type 2 (HSD17B2): This enzyme is crucial for inactivating potent estrogens, such as converting estradiol (B170435) to the less potent estrone. nih.govaopwiki.org The regulation of HSD17B2 is complex and can be influenced by various factors. For example, in human prostate cancer cells, its expression is upregulated by 5alpha-dihydrotestosterone. nih.gov While direct regulation by 17alpha-ethinyl-19-nortestosterone is not detailed, its influence on androgenic and estrogenic signaling pathways suggests an indirect modulatory role on the expression and activity of HSD17B2.

Estrone Sulfotransferase (SULT1E1): This enzyme plays a key role in inactivating estrogens by sulfating them, a process that renders them biologically inactive. mdpi.comwikipedia.org The metabolite 17alpha-ethinylestradiol (EE2) is a potent inhibitor of the related sulfotransferase SULT1A1 at low nanomolar concentrations, even without being a significant substrate for sulfation at those levels. nih.gov This suggests that at therapeutic concentrations, EE2 derived from its parent progestin can inhibit the sulfation and inactivation of other endogenous and xenobiotic compounds, thereby altering their biological activity. nih.gov SULT1E1 itself is the primary enzyme for sulfating estradiol at physiological concentrations. mdpi.comnih.gov

Endogenous Enzyme Interactions and Metabolic Transformations of 17alpha-Ethinyl-19-nortestosterone

Role of 5α-Reductase in Metabolism and Activity Modulation

The enzyme 5α-reductase, also known as 3-oxo-5α-steroid 4-dehydrogenase, plays a significant role in steroid metabolism. wikipedia.org This enzyme catalyzes the irreversible reduction of the double bond between carbons 4 and 5 (Δ4,5) in 3-oxo steroids, utilizing NADPH as a cofactor. dovepress.com This conversion often results in steroids with increased potency. dovepress.com

In the context of 19-nor synthetic progestins like 17alpha-Ethinyl-19-nortestosterone (norethisterone), this A-ring reduction via hydrogenation leads to the formation of tetrahydro derivatives. researchgate.net This metabolic process significantly alters the compound's biological profile. Research indicates that this bioconversion results in a loss of progestational activity. researchgate.net Concurrently, the resulting A-ring reduced metabolites acquire estrogenic properties and demonstrate the ability to bind to the estrogen receptor. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Enzyme Name | 5α-reductase (3-oxo-5α-steroid 4-dehydrogenases) | wikipedia.org |

| Reaction Catalyzed | Reduces the Δ4,5 double bond of 3-oxo steroids | dovepress.com |

| Cofactor | NADPH | dovepress.com |

| Effect on Norethisterone | Forms A-ring reduced tetrahydro metabolites | researchgate.net |

| Resulting Activity Change | Loss of progestational activity, acquisition of estrogenic activity | researchgate.net |

Bioconversion to Estrogenic Metabolites

Beyond aromatization, metabolites generated through other pathways also exhibit estrogenic activity. The reduction of the 3-ketone group, for instance, yields compounds like 17α-ethynyl-4-estrene-3,17-diol, which possess definite estrogenic activity. oup.com Furthermore, the A-ring reduced tetrahydro derivatives produced by 5α-reductase are known to bind to and activate estrogen receptors. researchgate.net

Hydroxylation and Other Biotransformation Pathways

Hydroxylation represents another key biotransformation pathway for 17alpha-Ethinyl-19-nortestosterone. Studies involving biotransformation with the fungus Cunninghamella elegans have identified several hydroxylated metabolites. These include compounds hydroxylated at the 6α, 6β, and 10β positions. researchgate.net

Other biotransformation processes include the hydrolysis of ester groups and the oxidation of alcohol functionalities into ketones. researchgate.net If the compound is metabolized to 17α-ethinylestradiol, it undergoes further significant oxidative metabolism, with 2-hydroxylation being the primary reaction. nih.gov This particular hydroxylation is mainly catalyzed by the cytochrome P-450 IIIA4 enzyme found in the liver and intestine. nih.gov

Impact of 3-Ketone Reduction on Endocrine Properties

The reduction of the 3-ketone group on the A-ring of 17alpha-Ethinyl-19-nortestosterone leads to a marked alteration of its endocrine profile. oup.comdocumentsdelivered.com This structural modification creates compounds such as 17α-ethynyl-4-estrene-3,17-diol. oup.com

The resulting metabolites exhibit a complex mix of hormonal activities. While the progesterone-like and estrogen-antagonistic effects are retained, new properties emerge. oup.comdocumentsdelivered.com Specifically, the 3-keto reduced metabolites gain distinct estrogenic and anti-progestational effects. oup.comdocumentsdelivered.com In contrast, the androgenic activity of the parent compound is significantly diminished to minimal levels following this reduction. oup.comdocumentsdelivered.com

| Property | 17alpha-Ethinyl-19-nortestosterone | 3-Keto Reduced Metabolite | Reference |

|---|---|---|---|

| Progestational | Present | Present | oup.comdocumentsdelivered.com |

| Estrogen-Antagonistic | Present | Present | oup.comdocumentsdelivered.com |

| Estrogenic | Absent/Minimal | Present | oup.comdocumentsdelivered.com |

| Anti-Progestational | Absent | Present | oup.comdocumentsdelivered.com |

| Androgenic | Present | Minimally Present | oup.comdocumentsdelivered.com |

Cellular Signaling Pathways Affected by 17α-Ethynyl-19-nortestosterone

17α-Ethynyl-19-nortestosterone exerts profound effects on the hypothalamic-pituitary-gonadal (HPG) axis by modulating key signaling pathways that regulate reproductive function.

Attenuation of Luteinizing Hormone (LH) Surge

A key event in the menstrual cycle is the preovulatory Luteinizing Hormone (LH) surge, which is triggered by a specific pattern of hormonal signals, including a high-frequency pulse of GnRH. glowm.com Due to its antigonadotropic effects, 17α-Ethynyl-19-nortestosterone effectively attenuates this LH surge. capes.gov.brnih.gov

Structure Activity Relationship Sar Studies of 17alpha Ethinyl 19 Nortestosterone and Its Analogues

Influence of the 19-Methyl Group on Steroid Activity Dissociation

A significant modification in the development of synthetic steroids was the removal of the C-19 methyl group from the testosterone (B1683101) backbone, leading to the class of compounds known as 19-nortestosterone derivatives. oup.comwikipedia.orgoup.comendocrine.ac.ir This structural change has a profound impact on the dissociation of anabolic and androgenic activities. oup.comwikipedia.org

The removal of the 19-methyl group generally leads to an increase in anabolic activity while decreasing androgenic activity. wikipedia.orgoup.comendocrine.ac.ir This results in a more favorable anabolic-to-androgenic ratio, which is a desirable characteristic for therapeutic applications where muscle-building effects are sought with minimal masculinizing side effects. wikipedia.org The decreased androgenic activity is thought to be related to the metabolism of these compounds. wikipedia.org While testosterone is converted to the more potent androgen dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase, the 5α-reduced metabolites of 19-nortestosterone derivatives exhibit diminished androgen receptor (AR) agonist potency compared to their parent compounds. wikipedia.org

Furthermore, the absence of the C-19 methyl group can also influence other properties. It can decrease the rate of aromatization, the process that converts androgens to estrogens, thereby reducing estrogenic side effects. wikipedia.org Additionally, this modification can confer progestogenic activity. wikipedia.org For instance, norethindrone (B1679910), which lacks the 19-methyl group, is a potent progestin. t3db.camedchemexpress.com

In clinical studies comparing 19-nortestosterone derivatives with their 19-methyl counterparts, the 19-nor compounds demonstrated significant anabolic activity, as measured by nitrogen retention, at dosages where the 19-methyl compounds were inactive. oup.com This highlights the critical role of the 19-methyl group in modulating the biological activity profile of steroidal compounds.

Impact of the C17α-Ethynyl Group on Receptor Affinity and Biological Activity

The introduction of a 17α-ethynyl group is another key structural modification that significantly alters the pharmacological properties of the steroid nucleus. This modification primarily enhances oral bioavailability by preventing the metabolic oxidation of the 17β-hydroxyl group, but it also has profound effects on receptor binding and biological activity.

The presence of a 17α-ethynyl group generally reduces androgen receptor (AR) agonist activity. wikipedia.orgnih.gov While 19-nortestosterone itself is a potent anabolic-androgenic steroid, the addition of the 17α-ethynyl group to create norethindrone results in a compound with significantly weaker androgenic properties. nih.govgoodrx.com In vitro studies have shown that norethindrone has a low binding affinity for the androgen receptor. nih.gov

However, it's important to note that even with reduced affinity, some level of androgenic activity can be retained. Studies using yeast-based bioassays have shown that 17α-ethynylated derivatives of 19-nortestosterone, such as norethindrone, possess significant intrinsic androgenicity compared to other classes of progestins. nih.gov The androgenic potential can be further enhanced by modifications to the 17α-ethynyl group itself. nih.gov

Conversely, some research suggests that 7α-alkyl substitutions on the 19-nortestosterone molecule can further increase the anabolic-to-androgenic activity ratio. oup.comendocrine.ac.ir For example, 7α,17α-dimethyl-19-nortestosterone (mibolerone) is a potent androgen that is more receptor-selective than other synthetic androgens and does not bind strongly to sex hormone-binding globulin (SHBG). nih.gov

The 17α-ethynyl group is a critical determinant of the potent progestogenic activity of norethindrone. nih.gov This modification significantly enhances the affinity of the molecule for the progesterone (B1679170) receptor (PR). nih.gov Norethindrone binds to the progesterone receptor, and this interaction is fundamental to its progestational effects. nih.govpatsnap.com

Competitive binding assays have demonstrated that norethindrone competes with progesterone for binding to the PR. nih.gov The binding affinity of norethindrone to the PR is significant, although some other synthetic progestins may exhibit even higher affinities. nih.gov The introduction of the 17α-ethynyl group to the 19-nortestosterone framework is a key factor in conferring this high progestational activity. nih.govtandfonline.com

Crystallographic studies of the progesterone receptor ligand-binding domain (LBD) complexed with norethindrone have revealed how the receptor accommodates the bulky 17α-ethynyl group. researchgate.netscilit.comdrugbank.com The binding pocket undergoes conformational changes, involving shifts in the protein main chain and adjustments in the side-chain conformations of nearby amino acids, to accommodate the ligand. researchgate.netscilit.comdrugbank.com This induced fit results in a specific volume for the binding pocket when occupied by norethindrone. researchgate.netscilit.com

The estrogenic properties of norethindrone are a subject of considerable interest and are influenced by the 17α-ethynyl group. While norethindrone itself has very low affinity for the estrogen receptor (ER), it can be metabolized in the body to an estrogenic compound. nih.govwikipedia.orgoup.com

Steric and Electronic Effects of Substituents on Steroid Receptor Binding

The interaction between a steroid and its receptor is governed by a combination of steric and electronic factors. Quantitative structure-activity relationship (QSAR) studies aim to correlate these physicochemical properties with biological activity. nih.govnih.govwikipedia.org

Steric Effects: The size and shape of substituents on the steroid nucleus play a crucial role in determining how well the molecule fits into the ligand-binding pocket of a receptor. For example, the introduction of a bulky group at a particular position can either enhance or hinder binding, depending on the topography of the binding site. The accommodation of the 17α-ethynyl group of norethindrone within the progesterone receptor is a clear example of steric influence, where the receptor pocket adapts to the ligand's shape. researchgate.netscilit.comdrugbank.com Similarly, substitutions at other positions, such as the 7α position, can also impact the anabolic-to-androgenic ratio, likely through steric interactions that alter receptor binding or metabolism. oup.comendocrine.ac.ir

Ligand-Induced Conformational Changes in Steroid Receptors

The binding of a ligand, such as 17alpha-Ethinyl-19-nortestosterone, to its corresponding steroid receptor is not a simple lock-and-key mechanism. Instead, it is a dynamic process that induces significant conformational changes in the receptor protein. patsnap.comresearchgate.netscilit.comdrugbank.comnih.govoup.comnih.govacs.orgwikipedia.org These conformational changes are essential for the subsequent steps in steroid hormone action, including the recruitment of co-activator or co-repressor proteins and the modulation of gene transcription. wikipedia.orgresearchgate.net

Upon ligand binding, the receptor undergoes a structural rearrangement, particularly within the ligand-binding domain (LBD). nih.govnih.govacs.org This can involve the repositioning of key alpha-helices, such as helix 12 (also known as the activation function 2 or AF-2 helix), which creates a surface for the interaction with co-regulatory proteins. pnas.org The specific conformation adopted by the receptor is dependent on the chemical nature of the bound ligand. nih.gov Agonists, like norethindrone at the progesterone receptor, induce a conformation that promotes the recruitment of co-activators and initiates gene transcription. researchgate.net

Crystallographic studies have provided detailed insights into these ligand-induced conformational changes. For example, the binding of norethindrone to the progesterone receptor causes local shifts in the protein's backbone and the reorientation of amino acid side chains within the binding pocket. researchgate.netscilit.comdrugbank.com This results in a unique ligand-specific volume of the binding pocket. researchgate.netscilit.com Despite these alterations, the critical interactions necessary to establish an active receptor conformation are maintained. researchgate.netscilit.comdrugbank.com This principle of ligand-induced conformational change is a fundamental aspect of how different steroids can elicit distinct biological responses through the same receptor.

Preclinical Research Models and Biological Activity Assessment of 17alpha Ethinyl 19 Nortestosterone

In Vitro Cellular and Molecular Assays

In vitro assays are fundamental in dissecting the molecular mechanisms of action of 17alpha-Ethinyl-19-nortestosterone. These assays provide insights into its interaction with cellular receptors and its effects on cell function and proliferation.

Yeast-Based Bioassays for Assessing Androgenic and Progestogenic Potential

Yeast-based bioassays are valuable tools for screening the hormonal activities of steroid compounds due to their lack of endogenous nuclear receptors, which prevents confounding effects.

Reporter Gene Assays for Androgen and Estrogen Receptor Activation

Reporter gene assays in mammalian cell lines are instrumental in quantifying the ability of a compound to activate specific hormone receptors.

While direct reporter gene assay data for 17alpha-Ethinyl-19-nortestosterone is limited in the available literature, studies on related compounds provide context. For example, the AR CALUX (Chemically Activated LUciferase eXpression) bioassay, which utilizes human U2-OS osteosarcoma cells, has been used to evaluate the androgenic activity of various steroids, including nandrolone (B1676933) (19-nortestosterone). vu.nl This assay is highly responsive to androgens like dihydrotestosterone (B1667394) (DHT). vu.nl

Similarly, estrogen receptor (ER) activity can be assessed using reporter cell lines like MCF-7, which are ER-positive breast cancer cells. nih.govuniversiteitleiden.nl These cells can be engineered with a luciferase reporter gene linked to an estrogen-responsive element to measure the estrogenic activity of test compounds. caymanchem.com The response of such systems to 17alpha-Ethinyl-19-nortestosterone would clarify its estrogenic or anti-estrogenic properties. A related compound, 17α-allyl-19-nortestosterone, showed very low affinity for the estrogen receptor (less than 0.2% of estradiol's affinity). wikipedia.org

Table 1: Receptor Activation Profile of a Related Compound (17α-allyl-19-nortestosterone)

| Receptor | Relative Affinity (%) | Reference Ligand (100%) |

| Progesterone (B1679170) Receptor | 186 | Progesterone |

| Androgen Receptor | 4.5 | Testosterone (B1683101) |

| Estrogen Receptor | < 0.2 | Estradiol (B170435) |

| Glucocorticoid Receptor | 9.8 | Dexamethasone |

Source: wikipedia.org

Studies on Osteoblastic Cell Function and Differentiation

The effects of sex steroids on bone metabolism are of significant interest. In vitro studies using osteoblastic cell lines help to elucidate these effects.

Direct studies on the effect of 17alpha-Ethinyl-19-nortestosterone on osteoblastic cells were not found in the reviewed literature. However, research on the structurally related compound, 17α-ethynyl estradiol (EE), provides some insights. In a study using murine preosteoblastic MC3T3-E1 cells, EE did not significantly affect cell proliferation. nih.gov However, it did lead to a dose-dependent decrease in alkaline phosphatase (ALP) activity, an early marker of osteoblastic differentiation, with a significant effect observed at a 10nM concentration. nih.gov This suggests that EE may negatively influence the early stages of osteoblast differentiation. nih.gov

Table 2: Effects of 17α-Ethynyl Estradiol (EE) on Osteoprecursor Cells (MC3T3-E1)

| Parameter | Observation |

| Cell Proliferation | No significant change |

| Alkaline Phosphatase (ALP) Activity | Dose-dependent decrease |

| Mineralization | Dose-dependent reduction |

Source: nih.gov

Evaluation of Cellular Proliferation in Hormone-Sensitive Cell Lines

The impact of 17alpha-Ethinyl-19-nortestosterone on the proliferation of hormone-sensitive cancer cell lines is a critical area of investigation.

MCF-7 (Estrogen Receptor-Positive Breast Cancer): The proliferation of MCF-7 cells is known to be influenced by steroid hormones. researchgate.net Estrogens like 17β-estradiol stimulate the growth of these cells. nih.gov While direct data on 17alpha-Ethinyl-19-nortestosterone is scarce, a study on the related compound 17α-allyl-19-nortestosterone showed it had less than 0.2% the affinity for the estrogen receptor compared to estradiol, suggesting it may not have strong estrogenic effects on proliferation. wikipedia.org

HeLa (Cervical Cancer): Studies on novel 17α-substituted 19-nortestosterone analogs have demonstrated significant antiproliferative effects on HeLa cells. frontiersin.orgnih.gov Three halogenated derivatives at the 17α position exhibited inhibitory effects on HeLa cell proliferation with IC50 values lower than the chemotherapy agent cisplatin. frontiersin.orgnih.gov This suggests that the 19-nortestosterone backbone with 17α-substitutions could be a promising scaffold for developing antiproliferative agents. frontiersin.orgnih.gov

LNCaP (Androgen-Sensitive Prostate Cancer): LNCaP cells are androgen-dependent for growth. nih.gov The effect of 17alpha-Ethinyl-19-nortestosterone on LNCaP cell proliferation would depend on its androgenic or anti-androgenic activity. Given that some 19-nortestosterone derivatives exhibit reduced androgenicity, it is possible that 17alpha-Ethinyl-19-nortestosterone could have limited stimulatory effects on these cells. nih.gov

Assessment of Endocrine Disrupting Potential in Cellular Systems

The potential for a compound to interfere with the endocrine system is a key safety consideration.

While there is no direct evidence from the reviewed literature assessing the endocrine disrupting potential of 17alpha-Ethinyl-19-nortestosterone in dedicated cellular systems, studies on related compounds highlight the importance of such evaluations. For example, 17α-ethinyl estradiol is a known endocrine disruptor that can alter reproductive functions in aquatic life. nih.gov In vitro assays using cell lines like H295R, which express key steroidogenic enzymes, can be used to evaluate a compound's potential to disrupt hormone synthesis. dtu.dk Such assays could provide valuable information on whether 17alpha-Ethinyl-19-nortestosterone affects steroidogenesis, which is a key mechanism of endocrine disruption.

Animal Model Investigations

Animal models provide a more integrated physiological context to evaluate the biological effects of 17alpha-Ethinyl-19-nortestosterone.

Early studies in rabbits investigated the biological properties of 19-nor-17α-ethynyltestosterone. These studies reported that the compound possesses oral progestational activity, being approximately five times more potent than 17α-ethinyltestosterone. capes.gov.br It was also found to be negligibly androgenic. capes.gov.br Furthermore, the compound demonstrated antigonadotropic properties, which refers to the suppression of gonadotropin secretion from the pituitary gland. capes.gov.br An anabolic or anticatabolic action was also observed, as it counteracted the loss of liver weight and nitrogen during fasting. capes.gov.br Another study in rabbits looked at the effects of 17-alpha-ethinyl-19-nor testosterone on pregnancy. nih.gov In rats, long-term treatment with the related compound 17α-ethinyl estradiol was found to inhibit hepatocyte proliferation in regenerating liver. nih.gov

Table 3: Summary of In Vivo Findings for 19-nor-17α-ethynyltestosterone in Rabbits

| Biological Effect | Observation |

| Progestational Activity (oral) | Approximately 5 times more potent than 17α-ethinyltestosterone |

| Androgenic Activity | Negligible |

| Antigonadotropic Activity | Present |

| Anabolic/Anticatabolic Action | Counteracted fasting-induced liver weight and nitrogen loss |

Source: capes.gov.br

Assessment of Progestational Activity in Rodent Models

The progestational activity of 17alpha-Ethinyl-19-nortestosterone has been evaluated in various rodent models, where it has been shown to exert effects on the uterus and reproductive cycle.

In female albino rats, daily oral administration of norethisterone acetate (B1210297) (NETA) resulted in a desynchronized progestogenic effect on uterine tissues, which is believed to prevent implantation and pregnancy. nih.gov This was characterized by changes in the endometrial epithelium, including proliferation, autophagy, and apoptosis, as well as alterations in uterine glands and stromal and myometrial reactions. nih.gov The study also noted a significant increase in the PAS reaction in the lumen of the endometrial glands, indicating secretory activity. nih.gov Furthermore, long-term treatment with norethisterone has been shown to increase the epithelial height in the luminal and glandular epithelium of the rat uterus. nih.gov

The contraceptive effects of synthetic progestins like norethindrone (B1679910) are mediated through several mechanisms, including the alteration of the uterine environment to make it unsuitable for implantation. nih.gov Studies in rats have shown that progestin-only contraceptives can lead to a dose-dependent shift to a larger number of acyclic rats and a prolonged diestrus phase. nih.gov

The rabbit has also been utilized as an animal model to study the effects of 17alpha-Ethinyl-19-nortestosterone on pregnancy. nih.gov Research in rabbits has helped to understand the pharmacokinetics of norethindrone, with studies indicating that the rabbit is a suitable model for studying factors that may affect how the compound is processed in the body. nih.gov

Table 1: Summary of Progestational Activity Findings in Rodent Models

| Animal Model | Compound | Key Findings | Reference |

| Albino Rat | Norethisterone Acetate (NETA) | Desynchronized progestogenic effect on uterine tissues, preventing implantation. Increased secretory activity in endometrial glands. | nih.gov |

| Rat | Norethisterone | Increased epithelial height in luminal and glandular epithelium of the uterus with long-term treatment. | nih.gov |

| Rat | Progestin-only contraceptives | Dose-dependent increase in acyclic rats and prolonged diestrus phase. | nih.gov |

| Rabbit | 17alpha-Ethinyl-19-nortestosterone | Studied for its effects on pregnancy. | nih.gov |

| Rabbit | Norethindrone (NET) | Pharmacokinetics found to be closer to humans than monkeys, making it a suitable model. | nih.gov |

Evaluation of Androgenic Potency in Rodent Bioassays

The androgenic potential of 17alpha-Ethinyl-19-nortestosterone and its metabolites has been a significant area of investigation, with rodent bioassays revealing complex interactions with the androgen receptor.

Studies in castrated male rats have been instrumental in assessing androgenic potency. One key method involves measuring the growth of accessory sex organs. nih.gov Research has shown that norethisterone (NET) and its 5alpha-reduced metabolite, 5alpha-norethisterone (5alpha-NET), exhibit partial androgenic activity in the rat vas deferens. nih.gov Interestingly, while 5alpha-reduction typically enhances the androgenic potency of androgens like testosterone, the opposite has been observed for NET. nih.gov 5alpha-NET displays a higher binding affinity for the androgen receptor but a significantly lower androgenic potency than unchanged NET. nih.gov

The mouse kidney bioassay, which measures the increase in beta-glucuronidase activity, is another model used to evaluate androgenic potency. nih.gov This assay has confirmed the diminished androgenicity of 5alpha-reduced NET compared to the parent compound. nih.gov The presence of the 17alpha-ethynyl group appears to be a key factor in this paradoxical effect. nih.gov

Table 2: Androgenic Potency of Norethindrone and its Metabolites in Rodent Bioassays

| Compound | Bioassay | Finding | Reference |

| Norethisterone (NET) | Rat vas deferens contractility | Partial androgenic activity. | nih.gov |

| 5alpha-Norethisterone (5alpha-NET) | Rat vas deferens contractility | Partial androgenic activity, similar to NET. | nih.gov |

| Norethisterone (NET) | Growth of accessory sex organs in castrated rats | Demonstrates androgenic potency. | nih.gov |

| 5alpha-Norethisterone (5alpha-NET) | Growth of accessory sex organs in castrated rats | Significantly lower androgenic potency than NET. | nih.gov |

| Norethisterone (NET) | Mouse kidney beta-glucuronidase activity | Demonstrates androgenic potency. | nih.gov |

| 5alpha-Norethisterone (5alpha-NET) | Mouse kidney beta-glucuronidase activity | Significantly lower androgenic potency than NET. | nih.gov |

Anti-gonadotropic Effects in Animal Models

The ability of 17alpha-Ethinyl-19-nortestosterone to suppress the secretion of gonadotropins from the pituitary gland is a cornerstone of its contraceptive efficacy. Animal models have been crucial in demonstrating these anti-gonadotropic effects.

One of the primary mechanisms of action for synthetic progestins is the prevention of ovulation through anti-gonadotropic action. nih.gov Progesterone and its synthetic analogs act on the pituitary gland to decrease its responsiveness to gonadotropin-releasing hormone (GnRH) and reduce the amplitude of GnRH pulses. worktribe.com This, in turn, inhibits the production and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). worktribe.com Norethisterone specifically has been shown to inhibit ovulation by suppressing the mid-cycle LH peak. worktribe.com

In rats, long-term treatment with norethisterone has been observed to increase the incidence of pituitary tumors in females, which may be an indirect consequence of its potent and sustained anti-gonadotropic activity. inchem.org Furthermore, studies in female rats have shown that norethisterone acetate can lead to the atresia of growing and antral follicles, further demonstrating its impact on ovarian function secondary to gonadotropin suppression. nih.gov

Anabolic and Anticatatabolic Actions in Fasting and Partial Hepatectomy Animal Models

While primarily known for its progestational and contraceptive effects, research has also explored the anabolic and anticatabolic properties of 17alpha-Ethinyl-19-nortestosterone.

Studies have investigated the anabolic potential of related compounds, such as 17-alpha-Ethyl-19-nortestosterone, highlighting its effects on creatine (B1669601) metabolism. nih.gov While specific data on 17alpha-Ethinyl-19-nortestosterone in fasting and partial hepatectomy models is limited in the provided search results, the general understanding is that as a derivative of 19-nortestosterone (nandrolone), it possesses some degree of anabolic activity. wikipedia.org Anabolic-androgenic steroids are known to influence protein synthesis and muscle growth.

Metabolism Studies Using Animal Tissue Homogenates

The metabolism of 17alpha-Ethinyl-19-nortestosterone has been investigated using animal tissue homogenates to understand its biotransformation and the biological activity of its metabolites.

In vitro studies using rat prostate homogenates have been pivotal in demonstrating the 5alpha-reduction of norethisterone (NET). nih.gov These studies have shown that the metabolism of NET is similar to that of testosterone, although it occurs to a lesser extent. nih.gov This is a critical finding as it rules out rapid metabolism into less active derivatives as the sole explanation for its biological activity profile. nih.gov

The rabbit has been identified as a suitable animal model for studying the pharmacokinetics of norethindrone, as its metabolic handling of the compound more closely resembles that of humans compared to monkeys. nih.gov Studies in rabbits have shown that the drug is absorbed rapidly, with peak plasma levels reached within 0.5 to 1.0 hour. nih.gov

Further in vitro metabolism studies have highlighted the role of cytochrome P450 enzymes. medex.com.bd While the specific study cited focuses on Atorvastatin, it underscores the common metabolic pathways for many drugs, where hydroxylation is a key step, followed by glucuronidation in animal models like the rat. medex.com.bd

Analytical Methodologies for Research Applications of 17alpha Ethinyl 19 Nortestosterone

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of analytical methods for 17alpha-Ethinyl-19-nortestosterone, providing the necessary separation and specificity for its detection. Gas and liquid chromatography, often coupled with mass spectrometry, are the most powerful tools in this regard, while thin-layer chromatography offers a simpler, cost-effective alternative for qualitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) and its more sensitive tandem version (GC-MS/MS) are highly specific and sensitive methods for the analysis of 17alpha-Ethinyl-19-nortestosterone. ojp.gov Due to the low volatility and thermal instability of steroids, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. dundee.ac.ukrestek.com

The analysis typically involves a capillary GC column, often with a 100% dimethylpolysiloxane stationary phase, which can withstand the high temperatures (often exceeding 300°C) required to elute the derivatized steroid. restek.com The mass spectrometer, operating in selected ion monitoring (SIM) mode, allows for the specific detection and quantification of the target analyte by monitoring characteristic fragment ions, thereby enhancing the selectivity and sensitivity of the method. unb.br For instance, a GC-MS method for determining norethisterone acetate (B1210297) in human plasma has been developed with a detection capability in the nanogram per milliliter range. nih.gov GC-MS/MS further enhances sensitivity, allowing for detection at the nanogram per liter level in complex environmental samples like seawater and mussels. nih.gov

Table 1: Exemplary GC-MS/MS Parameters for Progestin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | HP5-MS (25 m x 0.20 mm i.d., 0.33 μm film thickness) | unb.br |

| Injector Temperature | 280 °C | unb.br |

| Oven Temperature Program | Initial 200°C, ramp 30°C/min to 250°C (hold 16 min), ramp 30°C/min to 300°C (hold 8.5 min) | unb.br |

| Carrier Gas | Helium (2.5 mL/min) | unb.br |

| MS Detector | Selected Ion Monitoring (SIM) | unb.br |

| Detection Limit (in water) | 0.5 ng/L - 1.2 ng/L | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of 17alpha-Ethinyl-19-nortestosterone, particularly in biological matrices like plasma. ijpsonline.comijpsonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, typically employing a C18 column. ijpsonline.comjapsonline.comnih.gov

The mobile phase usually consists of a mixture of acetonitrile (B52724) and water or a buffer solution, with the composition adjusted to achieve optimal separation. ijpsonline.comrsc.org Detection is most commonly performed using an ultraviolet (UV) detector at a specific wavelength, for example, 245 nm for norethindrone (B1679910). ijpsonline.comjapsonline.com The method's simplicity, accuracy, and precision make it suitable for routine analysis. ijpsonline.com HPLC can be coupled with mass spectrometry (LC-MS/MS) to achieve even lower detection limits, reaching picogram per milliliter levels, which is essential for pharmacokinetic studies. ijpsonline.comnih.gov

Table 2: Typical HPLC Conditions for Norethindrone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Thermo Scientific C18 (250 x 4.6 mm ID, 5 µm pore size) | ijpsonline.comjapsonline.com |

| Mobile Phase | Deionized water:Acetonitrile (60:40, v/v) | ijpsonline.com |

| Flow Rate | 1.3 mL/min (isocratic) | ijpsonline.comjapsonline.com |

| Detection Wavelength | 245 nm | ijpsonline.comjapsonline.com |

| Internal Standard | Estradiol (B170435) or Norethisterone | ijpsonline.comnih.gov |

| Linear Range (in plasma) | 5-10000 ng/mL | nih.gov |

Thin-Layer Chromatography (TLC) in Steroid Analysis

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of steroids, including 17alpha-Ethinyl-19-nortestosterone. bioline.org.brnih.gov Its advantages include the ability to analyze multiple samples simultaneously, low cost, and procedural simplicity. bioline.org.brscilit.com

For steroid analysis, silica (B1680970) gel plates are commonly used as the stationary phase. bioline.org.br The separation is achieved using a mobile phase, which is a solvent system tailored to the polarity of the target compounds. For instance, a mixture of toluene (B28343) and 2-propanol or cyclohexanone, ethyl acetate, and chloroform (B151607) has been used for the separation of similar steroids. bioline.org.br After development, the separated spots are visualized using various reagents, such as sulfuric acid or phosphomolybdic acid, often under UV light. bioline.org.br While not as sensitive or quantitative as GC-MS or HPLC, TLC is a useful screening method in various research applications. bioline.org.brnih.gov

Table 3: TLC Systems for Steroid Separation

| Stationary Phase | Mobile Phase (v/v) | Analyte Example | Reference |

|---|---|---|---|

| Silica Gel 60F254 | Toluene/2-propanol (90:10) | Levonorgestrel | bioline.org.br |

| Silica Gel | Cyclohexanone/Ethyl acetate/Chloroform (1:1:1) | Ethinyl estradiol, Norethisterone, Nandrolone (B1676933) | bioline.org.br |

| Kieselgel 60 WF254s | Acetonitrile-water | Estrogens, Androgens, Progesterone (B1679170) | analis.com.my |

Sample Preparation and Derivatization for Enhanced Analytical Performance

Effective sample preparation is a critical prerequisite for the successful analysis of 17alpha-Ethinyl-19-nortestosterone, especially when dealing with complex matrices and trace concentrations. nih.govnih.gov This often involves an extraction step to isolate the analyte from interfering substances, followed by a derivatization step to improve its chromatographic behavior and detection sensitivity. nih.govnih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and purification of 17alpha-Ethinyl-19-nortestosterone from aqueous samples such as surface water, wastewater, and biological fluids. nih.govnih.govresearchgate.net The choice of sorbent material is crucial and depends on the properties of the analyte and the matrix. nih.gov

For progestins and other steroid hormones, reversed-phase sorbents like C18 are commonly used. nih.gov Polymeric sorbents such as Oasis HLB are also popular due to their ability to retain a broad range of compounds with varying polarities. nih.govnih.gov The general SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, significantly improving the detection limits of the subsequent analytical method. nih.govresearchgate.net

Table 4: Common SPE Sorbents for Progestin and Estrogen Analysis

| Sorbent Type | Target Analytes | Matrix | Reference |

|---|---|---|---|

| LiChrolut RP-18 | Estrogens and Progestogens (including Norethindrone) | Water | nih.gov |

| Oasis HLB | Estrogens, Progestogens, Androgens | Environmental Water | nih.gov |

| Sep-Pak C18 Plus | Estrogens and Progestogens | Sediment Extracts | nih.gov |

| Atlantic® C18 SPE Disk | Hormones (including synthetic) | Water | biotage.com |

Derivatization with Specific Reagents for GC-MS/MS

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of 17alpha-Ethinyl-19-nortestosterone. nih.govnih.gov Silylation is the most common derivatization technique, where active hydrogens in hydroxyl and ketone groups are replaced with a trimethylsilyl (B98337) (TMS) group. diva-portal.orgtcichemicals.com

Several silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), being widely used. dundee.ac.ukthermofisher.comnih.gov The choice of reagent and reaction conditions (e.g., solvent, temperature, and time) can significantly impact the derivatization yield and the formation of specific derivatives. nih.govnih.gov For steroids containing ketone groups, a two-step derivatization involving methoximation followed by silylation is often employed to prevent the formation of multiple derivatives. diva-portal.orgthermofisher.com The optimization of the derivatization process is a critical step in method development to ensure accurate and reproducible quantification. nih.govdiva-portal.org

Table 5: Common Derivatization Reagents for Steroid Analysis by GC-MS

| Reagent | Abbreviation | Target Functional Groups | Reference |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Carboxylic Acids | thermofisher.comnih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane | BSTFA + TMCS | Hydroxyls (including hindered) | thermofisher.comnih.gov |

| Methoxamine Hydrochloride | MOX | Ketones (prevents enol formation) | thermofisher.com |

| Pentafluoropropionyl Anhydride | PFPA | Hydroxyls | nih.gov |

Isotopic Analysis for Determination of Endogenous versus Exogenous Origin of Metabolites (e.g., 19-norandrosterone)

Distinguishing between steroid metabolites that the body produces naturally (endogenous) and those originating from synthetic sources (exogenous) is a critical challenge in analytical research and anti-doping science. 17alpha-Ethinyl-19-nortestosterone can be metabolized to compounds such as 19-norandrosterone (B1242311) (19-NA), which also occurs endogenously under specific physiological conditions, such as pregnancy. dshs-koeln.dersc.org To resolve the ambiguity of its origin, highly sensitive analytical methods are required.

The definitive technique for this purpose is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). nih.govunimc.it This method precisely measures the ratio of stable carbon isotopes, ¹³C to ¹²C, within a specific molecule. thetruthaboutforensicscience.comthermofisher.com The fundamental principle rests on the fact that the botanical precursors used in the pharmaceutical synthesis of steroids, such as 17alpha-ethinyl-19-nortestosterone, possess a different ¹³C/¹²C ratio than the precursors utilized by the human body for steroidogenesis. rsc.orgthermofisher.com

Synthetic steroids are typically manufactured from plant-based starting materials, predominantly from C3 plants like soy or yam. rsc.org These plants have a lower uptake of ¹³C compared to the mixture of C3 and C4 plants that constitute a typical human diet. rsc.org Consequently, synthetic steroids and their metabolites are depleted in ¹³C relative to their endogenous counterparts. thermofisher.com

The GC-C-IRMS analytical process involves several key steps:

Sample Preparation: Urine samples undergo extensive purification to isolate the target metabolite, 19-NA. This often involves enzymatic hydrolysis to cleave conjugated metabolites, followed by liquid-liquid extraction and high-performance liquid chromatography (HPLC) to achieve the high purity required for IRMS analysis. dshs-koeln.dersc.orgrsc.org

GC Separation: The purified extract is injected into a gas chromatograph, which separates the individual steroid metabolites. dshs-koeln.de

Combustion: As each compound elutes from the GC column, it passes through a combustion furnace, where it is converted into carbon dioxide (CO₂) gas. dshs-koeln.de

IRMS Analysis: The CO₂ gas is then introduced into the isotope ratio mass spectrometer, which measures the precise ratio of ¹³C-CO₂ to ¹²C-CO₂. thermofisher.com

The results are expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to an international standard (Vienna Pee Dee Belemnite, VPDB). rsc.org A typical δ¹³C value for synthetic steroids is in the range of -28‰ to -32‰, whereas endogenous steroids generally exhibit values between -17‰ and -25‰. rsc.orgresearchgate.net By comparing the δ¹³C value of the target metabolite (e.g., 19-NA) to that of an endogenous reference compound (ERC) from the same sample, analysts can definitively determine the origin of the metabolite. rsc.org

Recent research has also explored the use of hydrogen isotope ratios (²H/¹H) as an additional or alternative marker, which may offer even greater discrimination in certain cases where carbon isotope ratios overlap due to dietary factors. wada-ama.org

| Parameter | Description | Typical Value/Range | Source |

| Analytical Technique | Primary method for origin confirmation. | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | unimc.it |

| Analyte | Key metabolite of 17alpha-ethinyl-19-nortestosterone and nandrolone. | 19-norandrosterone (19-NA) | dshs-koeln.de |

| Principle | Measurement of stable isotope abundance. | ¹³C/¹²C ratio | thetruthaboutforensicscience.comthermofisher.com |

| δ¹³C Value (Exogenous) | Typical isotopic signature for synthetic steroids. | -28‰ to -32‰ | rsc.orgresearchgate.net |

| δ¹³C Value (Endogenous) | Typical isotopic signature for naturally produced steroids. | -17‰ to -25‰ | researchgate.net |

| Sample Pre-treatment | Necessary to isolate the analyte from complex biological matrices. | HPLC purification | dshs-koeln.dersc.org |

Receptor Binding Assays for Ligand Characterization in Research Samples

Receptor binding assays are fundamental in vitro tools used to characterize the interaction of a ligand, such as 17alpha-ethinyl-19-nortestosterone, with its biological targets. These assays quantify the affinity of a compound for specific receptors, providing crucial insights into its potential biological activity. For 17alpha-ethinyl-19-nortestosterone (also known as norethisterone), research has primarily focused on its binding to progesterone receptors (PR) and androgen receptors (AR), as its effects are mediated through these interactions. nih.govdrugbank.com

The assay typically involves a competitive binding format. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]ORG 2058 for the PR, or [³H]R1881 for the AR) is incubated with a preparation of cells or tissues containing the receptor of interest, such as human uterine cytosol or MCF-7 breast cancer cells. nih.govnih.govoup.com The test compound (17alpha-ethinyl-19-nortestosterone) is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor sites.

After incubation, the receptor-bound and unbound radioligands are separated, and the radioactivity of the bound fraction is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to a reference steroid.

RBA (%) = (IC₅₀ of reference steroid / IC₅₀ of test compound) x 100

Research findings indicate that 17alpha-ethinyl-19-nortestosterone binds effectively to both progesterone and androgen receptors. nih.govnih.gov Its binding profile is influenced by its molecular structure. Studies on structurally related progestogens have shown that modifications to the steroid skeleton can significantly alter the binding affinity for PR and AR. For example, the introduction of a methyl group at the C-18 position (as in levonorgestrel) enhances affinity for the androgen receptor. nih.gov Conversely, other modifications can increase the selectivity for the progesterone receptor. nih.gov The 5α-reduction of norethisterone has been shown to enhance its binding affinity for androgen receptors. nih.gov These assays are critical for structure-activity relationship (SAR) studies, helping to correlate specific chemical features with receptor interaction profiles. nih.gov

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Research Context | Source |

| Norethisterone | Progesterone Receptor (PR) | 15.9 | Comparison with other progestins | tandfonline.com |

| Norethisterone | Androgen Receptor (AR) | Data varies across studies | Comparison with other progestins | nih.govnih.gov |

| 5α-Dihydronorethisterone | Androgen Receptor (AR) | Higher than Norethisterone | Study on the effect of 5α-reduction | nih.gov |

| Levonorgestrel | Progesterone Receptor (PR) | High | Comparison of progestogens | nih.gov |

| Levonorgestrel | Androgen Receptor (AR) | High | Comparison of progestogens | nih.gov |

| 17α-Allyl-19-nortestosterone | Progesterone Receptor (PR) | 186 (vs. Progesterone) | Characterization of allylestrenol (B1665242) metabolite | wikipedia.org |

| 17α-Allyl-19-nortestosterone | Androgen Receptor (AR) | 4.5 (vs. Testosterone) | Characterization of allylestrenol metabolite | wikipedia.org |

Theoretical and Computational Chemistry Studies of 17alpha Ethynyl 19 Nortestosterone

Applications of Ab Initio Quantum Mechanics Theory to Steroid Conformations and Interactions

Ab initio quantum mechanics offers a foundational approach to understanding the conformational and electronic characteristics of steroids. By solving the Schrödinger equation without empirical parameters, these methods can accurately predict molecular geometries, electronic structures, and physicochemical properties.

A significant comparative study utilized ab initio quantum mechanics to investigate the conformations of 17alpha-Ethinyl-19-nortestosterone and its 5-alpha-dihydro and tetrahydro derivatives. nih.govresearchgate.net Employing the Hartree-Fock method with a 6-31G(*) basis set, researchers determined the lowest energy conformation for each steroid. nih.govresearchgate.net The results indicated that while bond distances and valence angles were largely similar across the studied compounds, notable differences were observed in the dihedral angles within the A-B ring system. nih.gov The absence of the 19-methyl group in 19-nortestosterone derivatives like NET contributes to an increased flexibility of the A-ring. nih.gov

The electronic structure analysis revealed that for 17alpha-Ethinyl-19-nortestosterone, both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are located at the C4-C5 double bond in the A-ring. nih.gov However, in its A-ring reduced derivatives, the HOMO shifts to the 17-beta-hydroxyl and ethynyl (B1212043) groups. nih.gov A particularly interesting finding was that the two groups at the C17 position (the hydroxyl and ethynyl groups) form a single electrostatic potential with high electronic density. nih.gov These electronic characteristics are crucial in explaining the molecule's interaction with androgen and progesterone (B1679170) receptors, as well as its selectivity for the estrogen alpha-receptor. nih.gov

| Property | Finding for 17alpha-Ethinyl-19-nortestosterone (NET) | Reference |

| Computational Method | Ab initio, Hartree-Fock, 6-31G(*) basis set | nih.govresearchgate.net |

| Geometric Analysis | Similar bond distances and valence angles to derivatives; differences in A-B ring system dihedral angles. | nih.gov |

| A-Ring Flexibility | Increased mobility due to the 19-nor structure. | nih.gov |

| HOMO/LUMO Location | Both located at the C4-C5 pi-bond. | nih.gov |

| Electrostatic Potential | A single high electronic density potential formed by the 17-beta-hydroxyl and ethynyl groups. | nih.gov |

Molecular Modeling and Docking Studies for Receptor-Ligand Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a receptor protein. These studies are instrumental in elucidating the molecular mechanisms of action for compounds like 17alpha-Ethinyl-19-nortestosterone.

Molecular docking analyses have been conducted to understand the interaction of 17alpha-Ethinyl-19-nortestosterone with various nuclear receptors. For instance, studies have shown that it binds to the androgen receptor (AR). nih.gov A molecular docking analysis revealed that NET and the AR antagonist flutamide (B1673489) share a similar docking pocket and posture within the AR, where they can competitively form a hydrogen bond with the amino acid residue Thr334. nih.gov This suggests that direct binding to the androgen receptor is a key molecular initiating event for its biological activity. nih.gov

Furthermore, 17alpha-Ethinyl-19-nortestosterone is known to be a synthetic progestin and acts as an agonist at the progesterone receptor. guidetopharmacology.org Its binding and transactivation activity at the progesterone receptor are reported to be twice that of progesterone itself. researchgate.net The interaction with the progesterone receptor is central to its primary mechanism of action. guidetopharmacology.org While some studies suggest that norethindrone (B1679910) does not directly bind to the estrogen receptor (ER), its metabolites have been reported to activate the ER. researchgate.net The development of competitive docking approaches, which use both agonist and antagonist conformations of a receptor, has enhanced the ability to differentiate the functional outcomes of ligand binding. nih.gov

The affinity of related compounds for various receptors provides context for the binding profile of 17alpha-Ethinyl-19-nortestosterone. For example, the related steroid 17α-Allyl-19-nortestosterone has shown varying affinities for the progesterone, androgen, and glucocorticoid receptors, with negligible affinity for the estrogen receptor. wikipedia.org The affinity of 17α-Allyl-19-nortestosterone for the androgen receptor was found to be less than that of norethisterone. wikipedia.org

| Receptor | Interaction Details | Key Findings | Reference |

| Androgen Receptor (AR) | Competitively forms a hydrogen bond with Thr334. | Binding to AR is a molecular initiating event. | nih.gov |

| Progesterone Receptor (PR) | Acts as an agonist. | Binding and transactivation activity is two-fold greater than progesterone. | guidetopharmacology.orgresearchgate.net |

| Estrogen Receptor (ER) | Reports vary, but metabolites may activate the ER. | The direct binding of norethisterone to the ER is debated. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 17α-ethinyl-19-nortestosterone, and how can its purity be verified?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., catalysts like thallium ethoxide for esterification) and protecting group strategies to minimize side products . Post-synthesis, purity verification requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) for structural confirmation, particularly analyzing the ethinyl group (δ 2.5–3.0 ppm) and steroidal backbone .

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 240 nm) to quantify purity (>98%) and identify impurities .

- Mass Spectrometry (MS) for molecular weight confirmation (C20H26O2, exact mass 298.43) .

Q. How should researchers design experiments to characterize the solubility and stability of 17α-ethinyl-19-nortestosterone under varying storage conditions?

- Methodological Answer :

- Solubility Testing : Use gravimetric or spectrophotometric methods in solvents like acetonitrile (1 mg/mL), ethanol, or methanol, noting temperature-dependent variations (e.g., heating to 37°C with sonication) .

- Stability Studies : Conduct accelerated degradation studies at -20°C and -80°C over 1–6 months, monitoring decomposition via HPLC. Include controls for light exposure and oxygen sensitivity .

Q. What analytical methods are recommended for quantifying 17α-ethinyl-19-nortestosterone in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 17α-ethinyl-19-nortestosterone-<sup>13</sup>C2) to correct for matrix effects .

- Solid-Phase Extraction (SPE) using C18 cartridges to isolate the compound from plasma or urine, followed by derivatization for enhanced sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., progestational vs. tumorigenic effects) of 17α-ethinyl-19-nortestosterone?

- Methodological Answer :

- Dose-Response Studies : Compare effects across concentrations (e.g., 0.1–100 µM) in in vitro models (e.g., endometrial cell lines) and in vivo models (e.g., rodent uterotrophic assays) .

- Receptor Binding Assays : Use competitive binding assays with progesterone receptor (PR) isoforms (PR-A/PR-B) to quantify affinity differences .

- Transcriptomic Profiling : Apply RNA sequencing to identify downstream signaling pathways (e.g., NF-κB or MAPK) that may explain divergent outcomes .

Q. What experimental strategies are effective for studying the metabolic pathways of 17α-ethinyl-19-nortestosterone in preclinical models?

- Methodological Answer :